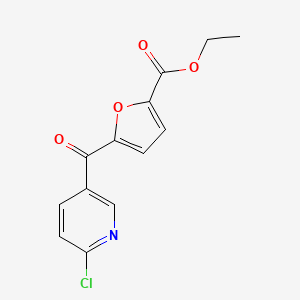

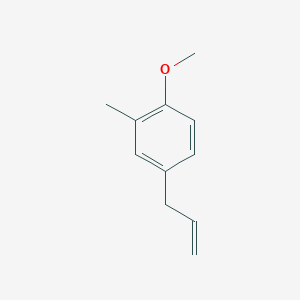

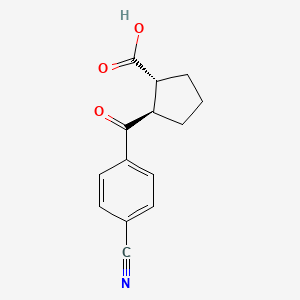

![molecular formula C19H25NO3 B1368636 Cyclobutyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone CAS No. 898762-49-7](/img/structure/B1368636.png)

Cyclobutyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone

Übersicht

Beschreibung

“Cyclobutyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone” is a chemical compound with the molecular formula C19H25NO3 and a molecular weight of 315.4 g/mol .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclobutyl group, a phenyl ketone group, and a 1,4-dioxa-8-azaspiro[4.5]decane group . The exact 3D conformer and 2D structure can be found in chemical databases like PubChem .Physical And Chemical Properties Analysis

This compound has a molecular weight of 315.4 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds . Its exact mass is 315.18344366 g/mol and its monoisotopic mass is also 315.18344366 g/mol . The topological polar surface area is 38.8 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Transformations :

- Becker and Flynn (1992) discussed the synthesis of 1-azatricyclo[3.3.1.1 3.7] decan-4-one, an important component in chemical transformations, which is closely related to the chemical structure of interest (Becker & Flynn, 1992).

- Niwayama et al. (1996) reported on the crystal structures of compounds related to the azaspiro[4.5]decanes, highlighting the structural significance of such molecules (Niwayama, You, Houk, & Khan, 1996).

Innovative Scaffolds for Drug Discovery :

- Chalyk et al. (2017) synthesized new scaffolds for drug discovery, namely 6-azaspiro[4.3]alkanes, from four-membered-ring ketones, demonstrating the potential of these structures in pharmaceutical applications (Chalyk et al., 2017).

Application in Organic Synthesis :

- Overman and Rishton (2003) developed a stereocontrolled preparation method for 3-acyltetrahydrofurans from allylic ketals, including compounds structurally similar to the query molecule (Overman & Rishton, 2003).

Nematicidal Activity :

- Srinivas, Nagaraj, and Reddy (2008) explored the synthesis and nematicidal activity of related spiro compounds, indicating potential agricultural applications (Srinivas, Nagaraj, & Reddy, 2008).

Sorption of Carcinogenic Compounds :

- Akceylan, Bahadir, and Yılmaz (2009) synthesized a Mannich base derivative of calix[4]arene, which incorporated a 1,4-dioxa-8-azaspiro[4.5]decane structure, demonstrating its efficiency in removing carcinogenic azo dyes and aromatic amines (Akceylan, Bahadir, & Yılmaz, 2009).

Antiviral and Antimicrobial Properties :

- Apaydın et al. (2020) designed and synthesized N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, showing strong antiviral activity against influenza and human coronavirus (Apaydın, Loy, Stevaert, & Naesens, 2020).

- Singh et al. (2021) synthesized novel oxazin analogs of Thio-4-azaspiro[4.5]decan-3-one, demonstrating their antimicrobial activity (Singh, Srivastava, Tiwari, & Srivastava, 2021).

Eigenschaften

IUPAC Name |

cyclobutyl-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3/c21-18(16-4-2-5-16)17-6-1-3-15(13-17)14-20-9-7-19(8-10-20)22-11-12-23-19/h1,3,6,13,16H,2,4-5,7-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPDYNOMLGDSOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643341 | |

| Record name | Cyclobutyl{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone | |

CAS RN |

898762-49-7 | |

| Record name | Methanone, cyclobutyl[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutyl{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

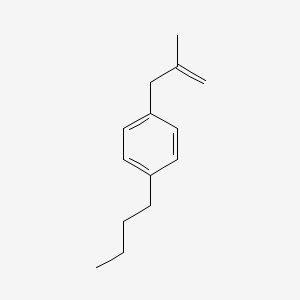

![3-[(3-N,N-Dimethylamino)phenyl]-1-propene](/img/structure/B1368561.png)

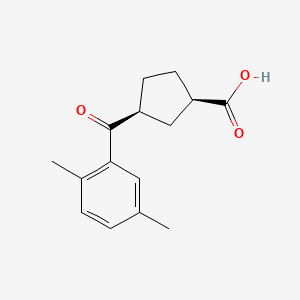

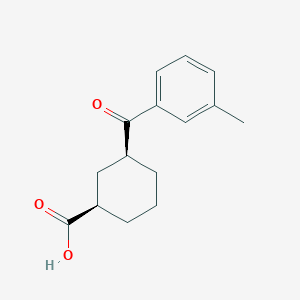

![cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1368580.png)